N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also has methoxy groups (-OCH3) and an amide group (-CONH2) attached to the phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The methoxy groups could be introduced through etherification reactions, and the amide group could be formed through an acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the methoxy groups, and the amide group. These functional groups would likely contribute to the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the methoxy groups, and the amide group. The triazole ring is aromatic and relatively stable, but can participate in various reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel triazole derivatives with significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, showcasing their methodological advancements and antimicrobial efficacy against specific microorganisms. This research underscores the potential of triazole compounds in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Antioxidant Activity
The preparation and characterization of triazolopyrimidines, as reported by Gilava et al. (2020), highlight the antioxidant properties of these compounds. Their synthesis under the Biginelli protocol and subsequent evaluation for antimicrobial and antioxidant activities point towards the versatile potential of triazole derivatives in medicinal chemistry (Gilava et al., 2020).
Anti-inflammatory and Analgesic Agents
The exploration of benzodifuran derivatives for their anti-inflammatory and analgesic properties, as conducted by Abu-Hashem et al. (2020), provides insights into the therapeutic potential of structurally complex triazoles. These compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, positioning them as promising candidates for further pharmaceutical development (Abu-Hashem et al., 2020).
Electrochromic and Photoluminescence Properties
The development of aromatic polyamides incorporating triazole derivatives, as outlined by Chang and Liou (2008), showcases the application of these compounds beyond pharmacological interests. Their work on polymers with embedded triphenylamine (TPA) units reveals the potential of triazole compounds in materials science, particularly in the creation of novel electrochromic devices and photoluminescent materials (Chang & Liou, 2008).
Structural Analyses and Molecular Modeling
The synthesis and crystal structure determination of specific triazole derivatives, like the one detailed by Prabhuswamy et al. (2016), underscore the importance of structural analysis in understanding the properties and potential applications of these compounds. Their research into the crystalline structure and molecular interactions offers valuable insights into the design of triazole-based molecules with tailored properties (Prabhuswamy et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-12-18(21-22-23(12)14-6-8-15(25-2)9-7-14)19(24)20-13-5-10-16(26-3)17(11-13)27-4/h5-11H,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYITIXMIWWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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